5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted oxazole derivatives with different functional groups.
Scientific Research Applications
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has shown promising anti-tubercular properties.
3-(4-Fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol: Known for its structural stability and potential pharmaceutical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Biological Activity
5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a synthetic organic compound notable for its unique oxazole structure and the presence of a fluorine atom and phenoxy group. Its molecular formula is C21H16FNO2, which indicates a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in treating various diseases.
Chemical Structure and Reactivity
The oxazole moiety in this compound is significant for its reactivity, allowing it to undergo nucleophilic substitutions and electrophilic additions. The phenoxy group enhances this reactivity by facilitating etherification and reactions with electrophiles due to its electron-donating properties. The presence of fluorine may augment the compound's electrophilicity or alter the acidity of adjacent protons, influencing its biological interactions.
Enzyme Inhibition
Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notably, derivatives have shown anti-tubercular properties and potential as enzyme inhibitors. For instance, related compounds have been identified as inhibitors of key enzymes involved in lipid biosynthesis. This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anti-Tubercular Properties : A study on 4-amino derivatives demonstrated significant anti-tubercular activity with IC50 values indicating effective inhibition against Mycobacterium tuberculosis .
- Cytotoxic Activity : Research involving oxazole derivatives has shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than doxorubicin in MCF-7 breast cancer cells, indicating potent anti-cancer activity .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their notable activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-(4-Chloro-3-phenyloxy)benzene | Chlorine substituent instead of fluorine | Potential herbicide activity |
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole | Contains triazole instead of oxazole | Anti-tubercular properties |
5-(Phenoxy)benzene | Lacks fluorine and nitrogen functionalities | General antibacterial activity |
The unique combination of functional groups in this compound enhances its biological profile compared to these similar compounds .
Interaction studies involving this compound focus on its binding affinity with various biological targets. Compounds with similar structures have been shown to interact with specific enzyme active sites leading to the inhibition of enzymatic activity. Understanding these interactions is crucial for optimizing the compound for therapeutic applications.
Properties
CAS No. |
928792-89-6 |
---|---|
Molecular Formula |
C21H16FNO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-(4-fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H16FNO2/c22-18-12-11-16(13-21(18)24-17-9-5-2-6-10-17)20-14-19(23-25-20)15-7-3-1-4-8-15/h1-13,20H,14H2 |
InChI Key |
YKOREDQWNNRAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
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